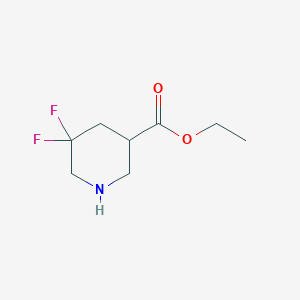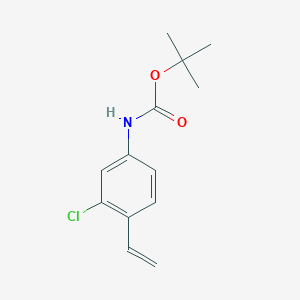
tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-chloro-4-ethenylphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a phenyl ring substituted with a chlorine atom and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, ensuring high yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position on the phenyl ring.
Oxidation and Reduction Reactions: The ethenyl group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, leading to the formation of the free amine.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Copper Catalysts: Employed in three-component coupling reactions.
Acidic Conditions: For deprotection of the tert-butyl carbamate group.
Major Products:
Substituted Phenyl Derivatives: Formed through substitution reactions.
Oxidized or Reduced Ethenyl Derivatives: Resulting from oxidation or reduction reactions.
Free Amines: Obtained through deprotection reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Protecting Group: The tert-butyl carbamate group serves as a protecting group for amines in various synthetic routes.
Biology and Medicine:
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Agricultural Chemicals: Potential use in the synthesis of agrochemicals.
Material Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The ethenyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
- tert-Butyl N-(4-ethynylphenyl)carbamate
- tert-Butyl N-(4-hydroxyphenyl)carbamate
- tert-Butyl N-(3-chlorophenyl)carbamate
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., ethenyl, ethynyl, hydroxy) leads to variations in reactivity and applications.
- Reactivity: The specific substituents influence the compound’s reactivity in various chemical reactions.
- Applications: Each compound may have unique applications based on its structural features and reactivity .
This detailed article provides a comprehensive overview of tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate |
InChI |
InChI=1S/C13H16ClNO2/c1-5-9-6-7-10(8-11(9)14)15-12(16)17-13(2,3)4/h5-8H,1H2,2-4H3,(H,15,16) |
InChI Key |
PTXUPLVXQMXUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


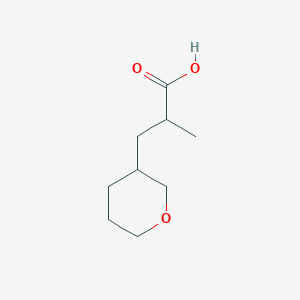
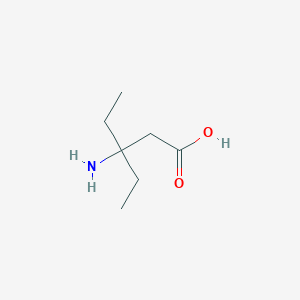
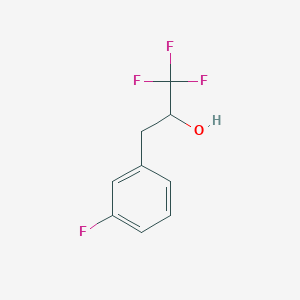
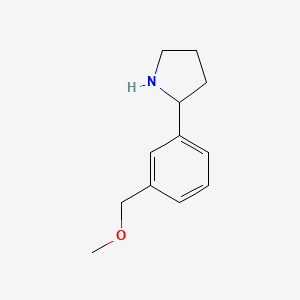
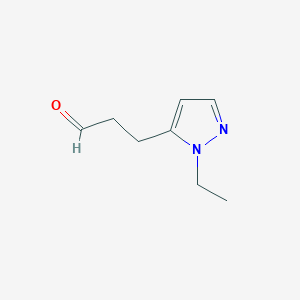
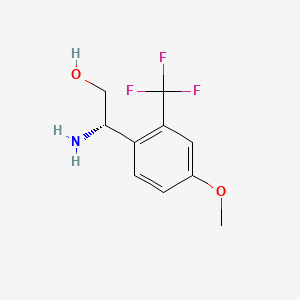
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)

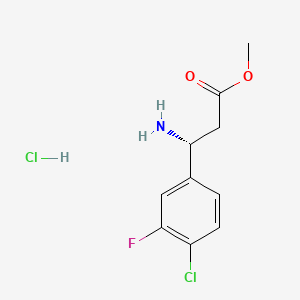
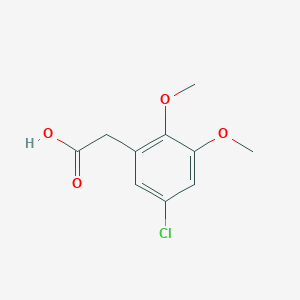
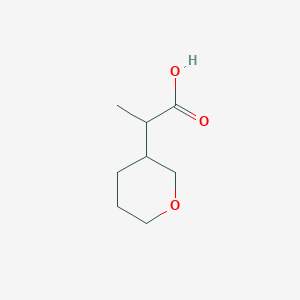
![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)
